molecular formula C19H18F3N5O3 B2397505 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 1396583-72-4

3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2397505
CAS No.: 1396583-72-4
M. Wt: 421.38
InChI Key: QJLWZMOEBOTBRU-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound notable for its multi-functional pharmacological properties. It features a quinazolinone core, commonly associated with a wide range of biological activities, and a trifluoromethyl group, which enhances its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the construction of the quinazolin-4(3H)-one core. This process often involves cyclization reactions starting from anthranilic acid derivatives. The synthesis of 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one can be summarized as follows:

  • Formation of Quinazolinone Core: : Cyclization of an anthranilic acid derivative with a suitable nitrile.

  • Introduction of Piperidine: : Substitution reactions incorporating a 3-(piperidin-1-yl)propyl moiety.

  • Addition of Trifluoromethyl Group: : Formation of the trifluoromethyl-substituted oxadiazole ring, typically involving cyclization of hydrazides with trifluoroacetic acid derivatives.

Industrial Production Methods

Industrially, this compound can be synthesized via batch or continuous processes. Optimization strategies involve improving yield and selectivity through precise control of reaction conditions, including temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one undergoes:

  • Oxidation and Reduction Reactions: : Both reversible and irreversible processes.

  • Substitution Reactions: : Primarily nucleophilic substitution on the quinazolinone core and oxadiazole ring.

  • Cyclization Reactions: : Formation of additional rings or heterocycles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, dichromates.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Transition metals like palladium and platinum in hydrogenation reactions.

Major Products

  • Oxidation Products: : Oxidized quinazolinone derivatives.

  • Reduction Products: : Reduced forms of the quinazolinone and oxadiazole rings.

  • Substitution Products: : Varied derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a model for studying the synthesis of multi-functionalized heterocycles and complex organic synthesis pathways.

Biology

Biologically, it has been explored for its antimicrobial, antifungal, and antiviral properties, showing promise in the inhibition of various pathogens.

Medicine

In medicine, research has indicated potential uses as an anti-inflammatory, anti-cancer, and neuroprotective agent. Its unique structure allows it to interact with a range of biological targets, making it a candidate for drug development.

Industry

Industrially, it is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Mechanism of Action

3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exerts its effects through multiple mechanisms:

  • Molecular Targets: : It primarily targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and neural protection.

  • Pathways Involved: : It modulates pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and neurotransmitter release in neural tissues.

Comparison with Similar Compounds

Unique Aspects

Compared to other quinazolinone derivatives and oxadiazole-containing compounds, 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one stands out due to the presence of both the trifluoromethyl group and the oxadiazole ring, which enhance its stability and biological activity.

List of Similar Compounds

  • Quinazolin-4(3H)-one: : Basic structure without additional substituents.

  • 5-(trifluoromethyl)-1,3,4-oxadiazole: : Parent compound of the oxadiazole group.

  • Piperidine Derivatives: : Compounds with varied substituents on the piperidine ring, influencing biological activity.

Properties

IUPAC Name

3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLWZMOEBOTBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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